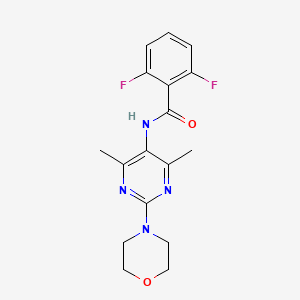

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,6-difluorobenzamide

Description

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,6-difluorobenzamide is a benzamide derivative featuring a pyrimidine core substituted with a morpholine ring and methyl groups at positions 4 and 4.

Properties

IUPAC Name |

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N4O2/c1-10-15(22-16(24)14-12(18)4-3-5-13(14)19)11(2)21-17(20-10)23-6-8-25-9-7-23/h3-5H,6-9H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLWSXUFZHQBSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and implications for drug development.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

- Molecular Formula : C14H15F2N3O

- Molecular Weight : 281.29 g/mol

- IUPAC Name : this compound

The presence of the morpholine ring and difluorobenzamide moiety suggests potential interactions with biological targets, particularly in cancer therapy.

Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms:

- Inhibition of Tumor Growth : this compound may inhibit key signaling pathways involved in cell proliferation and survival.

- DNA Interaction : Many pyrimidine derivatives are known to interact with DNA, potentially leading to apoptosis in cancer cells.

- Targeting Kinases : The compound may act as a kinase inhibitor, disrupting pathways critical for tumor growth.

Antitumor Activity

A recent study assessed the antitumor activity of various pyrimidine derivatives, including the target compound, using several human cancer cell lines. The results indicated:

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| This compound | A549 (Lung) | 5.12 ± 0.45 | 2D Assay |

| This compound | HCC827 (Lung) | 7.23 ± 0.50 | 2D Assay |

| This compound | MRC-5 (Fibroblast) | 10.56 ± 0.75 | 2D Assay |

These results suggest that while the compound exhibits promising antitumor properties against lung cancer cell lines, it also shows moderate cytotoxicity towards normal fibroblast cells.

Case Studies

- Study on Lung Cancer Cells : In a comparative study involving A549 and HCC827 cell lines, the compound demonstrated significant inhibition of cell proliferation with an IC50 value indicating effective potency against these cancer types.

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through caspase activation pathways. This was evidenced by increased levels of cleaved PARP and caspase-3 in treated cells.

Safety and Toxicity Profile

While the compound shows potential therapeutic benefits, its safety profile is crucial for further development:

- Cytotoxicity on Normal Cells : The observed cytotoxic effects on MRC-5 cells highlight the need for structural optimization to enhance selectivity towards cancer cells while minimizing effects on healthy tissues.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The compound’s key differentiator is the 4,6-dimethyl-2-morpholinopyrimidine group, which contrasts with substituents in analogs:

- Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide): Contains a 4-chlorophenyl urea group instead of the pyrimidine-morpholine system, reducing steric bulk but maintaining fluorine-based electronegativity .

- Lufenuron (N-[[2-chloro-4-(trifluoromethyl)phenoxy]phenyl]-2,6-difluorobenzamide): Features a trifluoromethylphenoxy group, enhancing lipophilicity and residual activity in pest control .

- Teflubenzuron (N-[[(3,5-dichloro-2,4-difluorophenyl)amino]carbonyl]-2,6-difluorobenzamide): Incorporates halogen-rich substituents, improving binding affinity to insect chitin synthase .

Table 1: Structural and Functional Comparison

*Calculated based on assumed formula C₁₈H₁₉F₂N₃O₂.

Physicochemical Properties

- Solubility: The morpholine group in the target compound may enhance water solubility compared to highly lipophilic analogs like lufenuron (trifluoromethylphenoxy group) .

- Stability : Dimethyl groups on the pyrimidine ring could increase metabolic stability relative to teflubenzuron’s halogenated phenyl group, which may degrade faster under UV exposure .

Environmental and Regulatory Considerations

- Environmental Persistence : Unlike diflubenzuron (classified as a marine pollutant ), the target compound’s morpholine group may enhance biodegradability, reducing ecological risks.

- Regulatory Status : Diflubenzuron and teflubenzuron are widely regulated under UN3082 for environmental hazards ; similar classification may apply to the target compound pending ecotoxicity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.